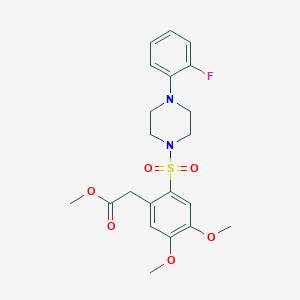

Methyl 2-(2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate

Beschreibung

Methyl 2-(2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate is a synthetic organic compound characterized by:

- Phenylacetate core: A central phenyl ring substituted with 4,5-dimethoxy groups and a methyl acetate ester.

- Sulfonamide-linked piperazine: A piperazine ring connected via a sulfonyl group to the phenyl ring, with a 2-fluorophenyl substituent on the piperazine nitrogen.

The dimethoxy groups may improve lipophilicity, influencing bioavailability and metabolic stability.

Eigenschaften

IUPAC Name |

methyl 2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O6S/c1-28-18-12-15(13-21(25)30-3)20(14-19(18)29-2)31(26,27)24-10-8-23(9-11-24)17-7-5-4-6-16(17)22/h4-7,12,14H,8-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZDOCFUNJFBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate typically involves multiple steps. One common route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a diamine and a suitable electrophile.

Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Sulfonylation: The sulfonyl group is added using a sulfonyl chloride in the presence of a base.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorophenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The sulfonyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Sulfonamide-Linked Compounds

Notes:

- Core Structure : The target compound’s phenylacetate core differs from imidazole () and triazine () cores in analogues, suggesting divergent biological targets.

- Sulfonyl Group : The piperazinyl sulfonyl group in the target contrasts with triazinyl sulfonyl (herbicides) and benzyl sulfonyl (imidazole derivatives), impacting receptor specificity.

- Fluorophenyl Substituent : The 2-fluorophenyl group on piperazine may enhance CNS penetration compared to pyridyloxy or benzyl groups in analogues .

Physicochemical Properties and Bioactivity

- Lipophilicity : The 4,5-dimethoxy groups in the target compound likely increase lipophilicity (logP) compared to polar triazine-based herbicides () . This property favors blood-brain barrier penetration.

- Metabolic Stability : Piperazine rings are prone to N-dealkylation, but the 2-fluorophenyl group may slow metabolism compared to unsubstituted piperazines .

- Binding Affinity : Sulfonamide groups in the target and analogues (e.g., ) facilitate hydrogen bonding to enzymes or receptors, though the piperazine moiety may target serotonin or dopamine receptors .

Research Findings and Implications

Pharmacological Potential

While direct studies on the target compound are absent, structural analogues provide insights:

Biologische Aktivität

Methyl 2-(2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a piperazine moiety and a sulfonyl group, contributing to its biological activity.

Molecular Formula

- Molecular Formula : C19H24F N O5 S

- Molecular Weight : 393.47 g/mol

Pharmacological Profile

Research indicates that compound 1 exhibits a range of biological activities, primarily in the areas of neuropharmacology and anti-inflammatory effects. The following sections summarize key findings from studies assessing its biological activity.

Neuropharmacological Effects

-

Dopamine Receptor Modulation : Compound 1 has been shown to interact with dopamine receptors, particularly D2 and D3 subtypes. This interaction is significant for the treatment of disorders such as schizophrenia and Parkinson's disease.

- Study Findings : In vitro assays demonstrated that compound 1 acts as a partial agonist at D2 receptors, which may help in modulating dopaminergic signaling without eliciting full agonistic effects that could lead to side effects typically associated with full agonists.

-

Anxiolytic Activity : In animal models, compound 1 exhibited anxiolytic properties comparable to established anxiolytics like diazepam.

- Case Study : A study conducted on rodents indicated that administration of compound 1 reduced anxiety-like behaviors in the elevated plus maze test, suggesting its potential utility in treating anxiety disorders.

-

Antidepressant Properties : Preliminary studies suggest that compound 1 may possess antidepressant-like effects, possibly through serotonin receptor modulation.

- Research Data : Behavioral tests in mice indicated significant reductions in depressive symptoms when treated with compound 1 compared to control groups.

Anti-inflammatory Activity

Compound 1 has also been investigated for its anti-inflammatory properties:

-

Cytokine Inhibition : Research has shown that compound 1 can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Experimental Results : In cultured macrophages, treatment with compound 1 resulted in a dose-dependent decrease in cytokine levels, indicating its potential as an anti-inflammatory agent.

-

In Vivo Studies : Animal models of inflammation demonstrated that compound 1 reduced paw edema significantly compared to untreated controls.

- Data Summary :

| Treatment Group | Paw Edema (mm) | % Reduction |

|---|---|---|

| Control | 8.5 | - |

| Compound 1 (10 mg/kg) | 5.0 | 41.2% |

| Compound 1 (20 mg/kg) | 3.5 | 58.8% |

Safety and Toxicology

Safety studies have indicated that compound 1 has a favorable safety profile at therapeutic doses. Toxicological assessments revealed no significant adverse effects on liver or kidney function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.